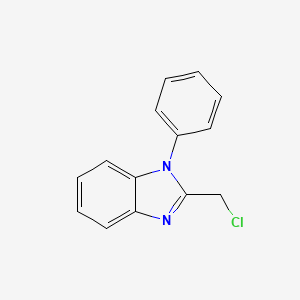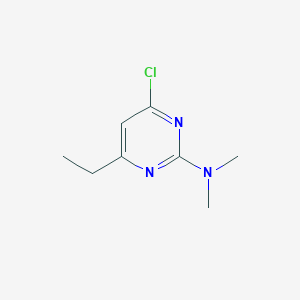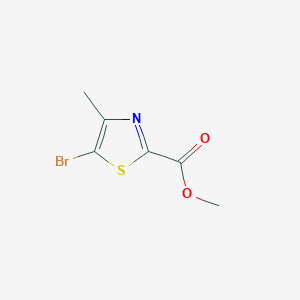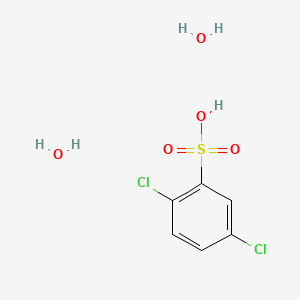
2-(2-Chloro-6-methylphenoxy)ethanamine
Vue d'ensemble
Description
2-(2-Chloro-6-methylphenoxy)ethanamine is a chemical compound with the chemical formula C9H12ClNO. It is used in organic chemistry as a building block .
Synthesis Analysis
The synthesis of a similar compound, 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, involves several steps . Initially, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in an ethanol solution to protect the amino group. Then, the condensation of the resulting tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, this compound is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .Molecular Structure Analysis
The molecular weight of 2-(2-Chloro-6-methylphenoxy)ethanamine is 185.65 g/mol. The InChI code for its hydrochloride form is 1S/C9H12ClNO.ClH/c1-7-3-2-4-8(10)9(7)12-6-5-11;/h2-4H,5-6,11H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 2-(2-Chloro-6-methylphenoxy)ethanamine are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Synthesis of Pharmacologically Active Compounds
A novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin used for treating benign prostatic hyperplasia, showcases the relevance of similar compounds in medicinal chemistry. The developed method involves a multi-step synthesis starting from 2-nitrochlorobenzene, highlighting the importance of such intermediates in pharmaceutical synthesis (Xiaoxia Luo et al., 2008).
Antimicrobial and Antidiabetic Studies
Research on Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes, including in vitro antimicrobial and antidiabetic studies, indicates potential biomedical applications. These compounds were found to inhibit bacterial growth and α-amylase activity, suggesting their utility in developing new therapeutic agents (S. G et al., 2023).
Environmental and Material Science
Investigations into the reactions of phenols with chloramines, important for understanding water contamination and treatment, involve compounds that can be structurally related to 2-(2-Chloro-6-methylphenoxy)ethanamine. Such studies contribute to the development of better water purification methods and understanding the behavior of chlorinated compounds in environmental contexts (V. Heasley et al., 2004).
Catalytic and Chemical Applications
Cu(II) complexes with tridentate ligands, demonstrating DNA binding, nuclease activity, and cytotoxicity studies, reflect the broader chemical utility of similar organic compounds. These findings provide a foundation for designing metal-organic frameworks and catalysts for biochemical applications (Pankaj Kumar et al., 2012).
Safety and Hazards
The safety and hazards associated with 2-(2-Chloro-6-methylphenoxy)ethanamine are detailed in the Safety Data Sheets (SDS). Some of the precautionary statements include: avoid breathing dust/fume/gas/mist/vapours/spray, do not get in eyes, on skin, or on clothing, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(2-chloro-6-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-3-2-4-8(10)9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTNIUIUXWUNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589557 | |
| Record name | 2-(2-Chloro-6-methylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methylphenoxy)ethanamine | |
CAS RN |
26646-31-1 | |
| Record name | 2-(2-Chloro-6-methylphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-6-methylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)




![Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride](/img/structure/B1603244.png)

![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)




![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)